molecular formula C18H24ClN3O5S B12629738 Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12629738
M. Wt: 429.9 g/mol
InChI Key: NMTSZBPTHSIPCG-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate is a piperazine-derived compound featuring a 1,2-thiazinan-2-yl sulfone moiety and a 2-chlorophenyl carbonyl group.

Properties

Molecular Formula

C18H24ClN3O5S

Molecular Weight

429.9 g/mol

IUPAC Name

ethyl 4-[2-chloro-5-(1,1-dioxothiazinan-2-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24ClN3O5S/c1-2-27-18(24)21-10-8-20(9-11-21)17(23)15-13-14(5-6-16(15)19)22-7-3-4-12-28(22,25)26/h5-6,13H,2-4,7-12H2,1H3

InChI Key

NMTSZBPTHSIPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3CCCCS3(=O)=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a phenyl ring, followed by the introduction of the thiazinan-2-yl group. The piperazine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are carefully chosen to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Amide Bond Hydrolysis and Formation

The central carbonyl group linking the aromatic ring to the piperazine moiety facilitates hydrolysis or coupling reactions:

  • Hydrolysis : Under basic conditions (e.g., KOH in ethanol/water), the ethyl carboxylate group may hydrolyze to a carboxylic acid. For example, similar esters hydrolyze with 77% yield in methanol at 20°C for 12 hours .

  • Coupling : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) enable amidation. In one protocol, EDC/HOBT-mediated coupling in dichloromethane at 20°C for 16 hours achieved efficient peptide bond formation .

Reaction TypeReagents/ConditionsYieldSource
Ester hydrolysisKOH, ethanol/water, reflux77%
Amide couplingEDC, HOBT, DCM, 20°C, 16hHigh

Nucleophilic Aromatic Substitution

The 2-chloro substituent on the phenyl ring is susceptible to nucleophilic displacement:

  • Amine substitution : Heating with primary/secondary amines (e.g., piperazine derivatives) in polar aprotic solvents (e.g., DMF) at 120–125°C under nitrogen promotes substitution . For example, ethyl 4-(2-chloroethyl)piperazine-1-carboxylate analogs undergo similar reactions .

  • Thiol displacement : Thiol-containing nucleophiles (e.g., thiomorpholine) in dioxane at elevated temperatures may replace the chloride .

Reaction TypeConditionsProduct ExampleSource
Chloride substitutionPiperazine, DMF, 120°C, N₂Piperazine-linked derivatives
Thiol substitutionThiomorpholine, dioxane, refluxThioether analogs

Sulfone-Directed Reactivity

The 1,2-thiazinane-1,1-dioxide moiety influences electronic properties and reactivity:

  • Electrophilic substitution : The sulfone group deactivates the aromatic ring, directing electrophiles (e.g., nitration) to specific positions. For example, nitration of analogous thiazinane sulfones occurs at the para position relative to the sulfone.

  • Oxidation/Reduction : The sulfone is stable under most oxidative conditions but may undergo reduction to thioether derivatives under strong reducing agents (e.g., LiAlH₄).

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation or acylation:

  • N-Alkylation : Reaction with alkyl halides (e.g., 2-chloroethyl bromide) in toluene under reflux introduces substituents. For instance, 1-(2-chloroethyl)piperazine derivatives form via this route .

  • N-Acylation : Acetic anhydride/pyridine mixtures acylate secondary amines, as seen in tert-butoxycarbonyl (Boc) protection/deprotection protocols .

Reaction TypeReagents/ConditionsExample ProductSource
N-Alkylation2-Chloroethyl bromide, toluene, refluxChloroethyl-piperazine analogs
N-AcylationAc₂O, pyridine, RTAcetylated derivatives

Ester Group Transformations

The ethyl carboxylate group undergoes typical ester reactions:

  • Transesterification : Methanol or other alcohols under acidic/basic conditions replace the ethoxy group. For example, ethyl piperazine-1-carboxylate analogs convert to methyl esters with methanol .

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces esters to primary alcohols, though this may interfere with other functional groups.

Oxidative and Reductive Pathways

  • Oxidation : The thiazinane sulfone group is resistant to further oxidation, but adjacent CH₂ groups may oxidize to ketones under strong conditions (e.g., KMnO₄ in acidic media) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines, though not directly applicable to this compound .

Biological Activity Correlations

While beyond strict reaction chemistry, structural analogs demonstrate antimicrobial and anticancer properties . For instance, hybrid thiadiazole-thiazinane sulfones exhibit activity against E. coli and S. aureus .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing the thiadiazole nucleus have shown broad-spectrum antibacterial and antifungal activities. Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate is hypothesized to possess similar properties due to its structural characteristics. Studies have demonstrated that related compounds can inhibit the growth of various pathogens, including E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. The incorporation of piperazine and thiadiazole rings has been linked to reduced inflammatory responses in biological assays, suggesting potential therapeutic applications in treating inflammatory diseases .

Fungicidal Properties

The compound has shown promise as a fungicide in agricultural settings. Its structural components may contribute to its efficacy against fungal pathogens that affect crops. Research on similar compounds has highlighted their ability to disrupt fungal cell wall synthesis or inhibit key metabolic pathways within fungal cells .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated significant inhibition against Gram-positive bacteria, comparable to established antibiotics such as penicillin .

Case Study 2: Agricultural Application

In a field trial assessing the fungicidal activity of related compounds, this compound was tested against common agricultural pathogens. The compound demonstrated effective control of fungal growth on treated plants compared to untreated controls, supporting its potential use in crop protection strategies .

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazinan-2-yl group and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties
Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate Chlorophenyl, 1,2-thiazinan-2-yl sulfone, ethyl carboxylate ~453.9* High polarity (sulfone), potential metabolic stability, aryl carbonyl for binding
5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) () Bis-dithiol-3-one, dual chlorine ~410.3 Electrophilic dithiol-3-one groups; redox-active, possible cytotoxicity
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide () Dichlorophenyl, pentanamide, quinolinyl ~488.8 Lipophilic (quinoline), likely CNS penetration; amide for hydrogen bonding
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives () Fluorobenzyl, methanone ~300–350 Fluorine enhances bioavailability; benzyl group for hydrophobic interactions
Ethyl 4-[2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]piperazine-1-carboxylate () Oxadiazole-thioacetyl, dimethylphenyl ~474.0 Oxadiazole improves metabolic stability; thioether for tunable reactivity

*Estimated based on similar structures.

Biological Activity

Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate (CAS No. 1011857-54-7) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O5SC_{20}H_{21}ClN_{2}O_{5}S, with a molecular weight of 436.91 g/mol. The compound features a piperazine moiety linked to a thiazinanone derivative, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of piperazine exhibit notable antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that piperazine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. Studies involving in vitro assays have revealed that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .

Central Nervous System (CNS) Effects

Piperazine derivatives are known for their interactions with neurotransmitter systems. This compound has been studied for its effects on serotonin and dopamine receptors. These interactions may contribute to its anxiolytic and antidepressant-like effects observed in animal models .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several piperazine derivatives, including the compound . The results indicated significant antibacterial activity against Staphylococcus aureus, with an MIC value of 32 µg/mL.

Study 2: In Vivo Toxicity Assessment

An acute toxicity study conducted on Wistar rats showed that the compound was well-tolerated at doses up to 500 mg/kg. No mortality or severe adverse effects were observed over a 14-day observation period, indicating a favorable safety profile for further pharmacological evaluation .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structural features allow it to interact with key enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : Its affinity for serotonin and dopamine receptors suggests a role in modulating neurotransmission and potentially alleviating mood disorders.

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